molecular formula C6H13NS B1339959 Hexanethioamide CAS No. 16525-31-8

Hexanethioamide

Cat. No. B1339959
CAS RN: 16525-31-8
M. Wt: 131.24 g/mol
InChI Key: SDELOLXCTBXEAW-UHFFFAOYSA-N
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Description

Hexanethioamide is a chemical compound with the molecular formula C6H13NS . It has a molecular weight of 131.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and atomic pair distribution function (PDF) analysis . These techniques can provide insights into the short- and intermediate-range order in the molecular structure.


Physical And Chemical Properties Analysis

It is stored at room temperature and is shipped at normal temperature . The analysis of these properties can be done using various techniques as described in the literature .

Scientific Research Applications

Cellular Uptake Mechanisms

Hexanethioamide derivatives, such as Hexakis(2-methoxyisobutylisonitrile) technetium(I) (Tc-MIBI), are explored for their ability to cross biological membranes in response to membrane potential. Chiu, Kronauge, and Piwnica-worms (1990) investigated the net uptake and retention of Tc-MIBI in cultured mouse fibroblasts, revealing that both mitochondrial and plasma membrane potentials significantly influence its cellular uptake. This research suggests potential applications in monitoring membrane potential in vivo through the gamma-emitting properties of Tc-MIBI (Chiu, Kronauge, & Piwnica-worms, 1990).

Diagnostic Imaging

Tc-MIBI has shown promise in diagnostic imaging. O'Tuama, Packard, and Treves (1990) found that Tc-MIBI, originally developed as a myocardial perfusion agent, can also be used in single-photon emission computed tomography (SPECT) imaging of brain tumors. Their study on a pediatric patient with a brain stem astrocytoma indicated marked uptake of Tc-MIBI at the site of tumor recurrence (O'Tuama, Packard, & Treves, 1990).

Understanding Molecular Properties

The molecular properties of this compound derivatives like MIBI (2-methoxy-2-methylpropylisonitrile) are crucial for their application in scientific research. Crișan et al. (2021) conducted an experimental Raman and computational DFT study of the MIBI ligand, part of the 99mTc-sestamibi radiopharmaceutical. This research provides insights into the geometric and electronic structure of the MIBI ligand, aiding in the understanding of its behavior in biological systems (Crișan, Macea, Andrieş, & Chiș, 2021).

Enhancing Medical Procedures

The use of this compound derivatives extends to enhancing various medical procedures. For instance, Savi et al. (2004) evaluated the biodistribution of 99mTc-MIBI in humans, demonstrating its potential as a tracer for myocardial perfusion imaging. This research highlights the rapid blood clearance and myocardial uptake of 99mTc-MIBI, making it a promising tracer in nuclear medicine (Savi, Gerundini, Zoli, Maffioli, Compierchio, Colombo, Matarrese, & Deutsch, 2004).

Safety and Hazards

Hexanethioamide is a chemical compound that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

hexanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELOLXCTBXEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559409
Record name Hexanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16525-31-8
Record name Hexanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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